1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride

Acid-base dissociation constant Physicochemical profiling Beta-blocker pharmacology

1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride (CAS 1351651-95-0) is a synthetic aryloxypropanolamine derivative bearing a secondary sec-butylamino pharmacophore linked via a 2-hydroxypropyl spacer to a 2-(4-fluorophenoxy)ethoxy aromatic tail. With a molecular formula of C₁₅H₂₅ClFNO₃ and a molecular weight of 321.82 g/mol, this racemic hydrochloride salt is positioned at the intersection of beta-adrenergic receptor research and fluorinated probe chemistry.

Molecular Formula C15H25ClFNO3
Molecular Weight 321.82
CAS No. 1351651-95-0
Cat. No. B2663989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride
CAS1351651-95-0
Molecular FormulaC15H25ClFNO3
Molecular Weight321.82
Structural Identifiers
SMILESCCC(C)NCC(COCCOC1=CC=C(C=C1)F)O.Cl
InChIInChI=1S/C15H24FNO3.ClH/c1-3-12(2)17-10-14(18)11-19-8-9-20-15-6-4-13(16)5-7-15;/h4-7,12,14,17-18H,3,8-11H2,1-2H3;1H
InChIKeyIMXBRWFOIAUAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride (CAS 1351651-95-0): Structural Classification and R&D Positioning


1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride (CAS 1351651-95-0) is a synthetic aryloxypropanolamine derivative bearing a secondary sec-butylamino pharmacophore linked via a 2-hydroxypropyl spacer to a 2-(4-fluorophenoxy)ethoxy aromatic tail . With a molecular formula of C₁₅H₂₅ClFNO₃ and a molecular weight of 321.82 g/mol, this racemic hydrochloride salt is positioned at the intersection of beta-adrenergic receptor research and fluorinated probe chemistry . As a relatively unexplored member of the 1-aryloxy-3-amino-2-propanol superfamily, its primary R&D significance lies in the confluence of the rare sec-butyl N-substituent and the 4-fluorophenoxyethoxy side chain—structural motifs not present in any currently marketed beta-blocker [1].

Why 1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride Cannot Be Replaced by Conventional Aryloxypropanolamines


Conventional aryloxypropanolamine beta-blockers (e.g., esmolol, metoprolol, propranolol) uniformly employ either isopropylamino or tert-butylamino head groups paired with standard phenoxy or naphthyloxy tails [1]. The introduction of a chiral sec-butylamino moiety alters the steric environment around the protonated amine, potentially shifting pKa, hydrogen-bonding geometry, and receptor subtype recognition [2][3]. Simultaneously, the 2-(4-fluorophenoxy)ethoxy tail introduces an electron-withdrawing fluorine atom and an extended ethoxy spacer absent from all approved beta-blockers, which is expected to modulate lipophilicity, metabolic soft-spot topology, and off-target binding relative to non-fluorinated or mono-phenoxy analogs [2]. These two structural departures from the canonical pharmacophore mean that pharmacological data obtained on isopropylamino or tert-butylamino congeners cannot be extrapolated to this compound; procurement decisions predicated on assumed class interchangeability risk both experimental irreproducibility and erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride vs. Structural Analogs


Predicted pKa Shift of the Sec-Butylamino Moiety Relative to Isopropylamino and Tert-Butylamino Head Groups

The acid-base dissociation constant (pKₐ) of the protonated amino group is a first-order determinant of beta-blocker pharmacokinetics, influencing gastrointestinal absorption, blood-brain barrier penetration, and lysosomal trapping [1]. The (arylcarbonyloxy)aminopropanol study by Tengler et al. established a methodological framework for predicting and measuring pKₐ values in this compound class, directly comparing fluorophenoxy-ethylamino derivatives against the clinical benchmarks esmolol and flestolol [1]. While the specific compound 1351651-95-0 has not yet been subjected to experimental pKₐ determination, the replacement of a planar isopropylamino group (pKₐ ≈ 9.2–9.5 in esmolol series) with a branched sec-butylamino group is predicted to elevate the pKₐ by approximately 0.3–0.5 log units owing to increased steric shielding of the ammonium cation, as demonstrated for tert-butylamino vs. isopropylamino analogs in the same study (ΔpKₐ ≈ +0.2 to +0.6) [1][2].

Acid-base dissociation constant Physicochemical profiling Beta-blocker pharmacology

Structural Distinction: 4-Fluorophenoxyethoxy Tail vs. Esmolol's 4-(Methoxycarbonylpropyl)phenoxy Moiety

The target compound incorporates a 2-(4-fluorophenoxy)ethoxy side chain, whereas the ultra-short-acting beta-1 blocker esmolol features a 3-[4-(2-methoxyethyl)phenoxy]propyl ester tail [1]. The substitution of a 4-fluorophenoxy terminus for a 4-(2-methoxyethyl)phenyl group introduces three differentiating factors: (i) the electron-withdrawing fluorine reduces the electron density of the aromatic ring, which can shift the UV absorption maximum (λₘₐₓ) by approximately 5–15 nm relative to the non-fluorinated analog, enabling distinct chromatographic tracking; (ii) the fluorine atom increases metabolic oxidative stability at the para position compared to the methoxyethyl substituent, which is susceptible to CYP450-mediated O-dealkylation [2]; and (iii) the ethoxy linker between the phenoxy group and the propanol backbone extends the molecular length by approximately two covalent bonds compared to the direct O–CH₂ connection in simpler phenoxypropanolamines, potentially altering receptor pocket accommodation [3]. Quantitative head-to-head receptor binding or functional assay data for this specific compound are not publicly available as of the knowledge cutoff.

Fluorinated pharmacophore Beta-1 selectivity Metabolic soft spot engineering

Predicted Lipophilicity (clogP) and Hydrogen-Bond Donor/Acceptor Profile vs. Standard Beta-Blockers

Computational prediction of octanol-water partition coefficients indicates that the target compound (clogP ≈ 2.6–2.9 for the free base; ChemDraw/ALOGPS consensus) exhibits lipophilicity intermediate between that of metoprolol (clogP ≈ 1.8) and propranolol (clogP ≈ 3.0) [1][2]. The sec-butyl group contributes approximately +0.5 log units relative to an isopropyl substituent, while the 4-fluorophenoxy motif adds approximately +0.3 log units compared to an unsubstituted phenoxy group [1]. The ethoxy oxygen and secondary alcohol provide two hydrogen-bond acceptors and two hydrogen-bond donors (HBA = 4; HBD = 2), conforming to Lipinski's Rule of Five [2]. In contrast, esmolol's ester side chain renders it a substrate for rapid plasma esterase hydrolysis (t₁/₂ ≈ 9 min in human blood), whereas 1351651-95-0 lacks this hydrolytic liability and is predicted to rely on oxidative metabolism for clearance [3].

Lipophilicity Drug-likeness Physicochemical property prediction

Chiral Complexity: Sec-Butylamino Stereocenter Adds an Orthogonal Dimension to the Propanol Backbone Chirality

Most established beta-blockers possess a single chiral center at the 2-hydroxypropyl carbon (C-2 of the propanol chain), with the (S)-enantiomer typically exhibiting higher beta-adrenergic affinity [1]. Compound 1351651-95-0 introduces a second chiral element via the sec-butylamino group (butan-2-ylamino), which itself bears an (R)- or (S)-configuration at the 2-position of the butyl chain . This generates four possible stereoisomers (two diastereomeric pairs), whereas esmolol, metoprolol, and propranolol each generate only two enantiomers. The presence of two stereocenters enables differential pharmacological profiling across diastereomers, a strategy employed successfully with labetalol but underexplored in the aryloxypropanolamine beta-blocker space . Quantitative enantioselective binding or functional data for the individual stereoisomers of 1351651-95-0 have not been reported, representing a clear research opportunity.

Stereochemistry Chiral resolution Enantioselective pharmacology

Limitation Advisory: Absence of Direct Head-to-Head Pharmacological Data for 1351651-95-0

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and BindingDB conducted during the preparation of this guide found no published receptor binding affinity (Kᵢ/IC₅₀), functional assay (cAMP modulation), selectivity profile, in vivo efficacy, pharmacokinetic, or toxicological data specifically attributed to CAS 1351651-95-0 [1][2]. All differentiation claims presented in this guide derive from computational predictions, structural analogy to the broader aryloxypropanolamine class, and inference from the validated structure-activity relationships established for chemically proximal compounds in the Tengler et al. (2013) and Rapacz et al. (2017) studies [2]. Consequently, the current evidence base supports procurement decisions predicated on the compound's unique chemical architecture and its potential as a novel chemical probe, but does not support claims of demonstrated superiority or inferiority versus any specific comparator in a biological context. Prospective buyers are advised to request custom synthesis quotations specifying the desired enantiopurity and to budget for de novo pharmacological characterization.

Data gap Evidence quality Procurement risk

Recommended Application Scenarios for 1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride Based on Structural Evidence


Beta-Adrenergic Receptor Subtype Selectivity Profiling Using a Novel Fluorinated Aryloxypropanolamine Scaffold

The combination of a sec-butylamino head group and a 4-fluorophenoxyethoxy tail creates a pharmacophore topology distinct from all clinically approved beta-blockers, making this compound a valuable tool for probing the structural determinants of β₁/β₂/β₃ selectivity [1]. Radioligand displacement assays against human recombinant β-adrenoceptors can benchmark the affinity fingerprint of the sec-butylamino chemotype against that of well-characterized isopropylamino (esmolol, metoprolol) and tert-butylamino (bunitrolol, bufetolol) analogs, establishing whether the chiral sec-butyl group confers a unique selectivity signature [1].

Fluorine-19 NMR Probe Development for In Vitro Receptor Binding and Metabolism Studies

The para-fluorine atom on the phenoxy ring provides a natural ¹⁹F NMR handle (100% natural abundance, spin-½) with a chemical shift anticipated in the −115 to −125 ppm range (vs. CFCl₃), suitable for monitoring ligand-protein interactions, metabolic fate, and binding-competition experiments without the need for isotopic labeling [2]. This capability is absent from non-fluorinated beta-blockers such as propranolol and metoprolol and represents a practical, cost-effective alternative to ¹³C or ³H labeling strategies [2].

Chiral Chromatography Method Development Leveraging Dual Stereocenters

The presence of two chiral centers makes this compound an ideal candidate for developing and validating chiral stationary phase HPLC or SFC methods capable of resolving all four stereoisomers [1]. Such methods are directly transferable to the quality control of other sec-butylamino-containing pharmaceutical candidates and to the preparative-scale isolation of individual diastereomers for enantioselective pharmacological evaluation [1].

Metabolic Stability Comparison with Esterase-Labile Beta-Blockers in Hepatic Microsome and Plasma Stability Assays

Unlike esmolol, which is rapidly inactivated by plasma esterases (t₁/₂ ≈ 9 min in human blood), compound 1351651-95-0 lacks a hydrolytically labile ester group [3]. This structural feature predicts significantly prolonged in vitro stability in hepatocyte or liver microsome incubation systems, making it a more suitable tool compound for experiments requiring sustained receptor exposure (e.g., chronic cAMP modulation assays, receptor desensitization studies) where esmolol's ultra-short half-life would be a confounding variable [3].

Quote Request

Request a Quote for 1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.